2-(3-Bromophenyl)pyrido[2,3-d]pyrimidine
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Overview
Description
2-(3-bromophenyl)pyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrido[2,3-d]pyrimidine core with a 3-bromophenyl group attached at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)pyrido[2,3-d]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of 6-aminouracil with 3-bromobenzaldehyde and malononitrile in the presence of a catalyst such as nanocrystalline MgO in water . This reaction is typically carried out at elevated temperatures (around 80°C) to facilitate the formation of the desired product.
Another approach involves the use of magnetized deionized water as a green solvent under catalyst-free conditions . This method offers several advantages, including simplicity, low cost, short reaction times, and high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The use of green solvents and catalyst-free conditions can be particularly advantageous for industrial applications due to their eco-friendly nature and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)pyrido[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrido[2,3-d]pyrimidine oxides.
Reduction: Formation of reduced pyrido[2,3-d]pyrimidine derivatives.
Substitution: Formation of substituted pyrido[2,3-d]pyrimidine derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)pyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, in cancer research, it has been shown to inhibit tyrosine kinases and other enzymes involved in cell proliferation and survival . The compound can also interact with DNA and RNA, leading to the disruption of essential cellular processes .
Comparison with Similar Compounds
2-(3-bromophenyl)pyrido[2,3-d]pyrimidine can be compared with other similar compounds in the pyridopyrimidine family:
2-(4-bromophenyl)pyrido[2,3-d]pyrimidine: Similar structure but with the bromine atom at the 4-position.
2-(3-chlorophenyl)pyrido[2,3-d]pyrimidine: Similar structure but with a chlorine atom instead of bromine.
2-(3-methylphenyl)pyrido[2,3-d]pyrimidine: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. The presence of the bromine atom at the 3-position can significantly influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C13H8BrN3 |
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Molecular Weight |
286.13 g/mol |
IUPAC Name |
2-(3-bromophenyl)pyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H8BrN3/c14-11-5-1-3-9(7-11)12-16-8-10-4-2-6-15-13(10)17-12/h1-8H |
InChI Key |
KOBJRMNXIZSOES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC=C3C=CC=NC3=N2 |
Origin of Product |
United States |
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